Isopropylfelbamate

Description

Contextualization within Chemical Neuroscience Research

Chemical neuroscience is a field dedicated to understanding the brain's complex chemical signaling and developing molecules to modulate it for therapeutic benefit. afjbs.comnih.gov Felbamate (B1672329), the parent compound of Isopropylfelbamate (B1153816), is a significant molecule in this field, known for its potent anticonvulsant effects. nih.gov It is recognized for its unique mechanism of action, which includes the modulation of N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors. afjbs.comnih.gov These receptors are crucial for regulating neuronal excitability and synaptic plasticity, processes that are fundamental to learning, memory, and are often implicated in neurological disorders. afjbs.com The exploration of felbamate and its derivatives, such as Isopropylfelbamate, is driven by the desire to create more selective and safer neuroprotective agents that can treat conditions like epilepsy and potentially mitigate neuronal damage from ischemic events. afjbs.comneupsykey.comgoogle.com

Historical Perspective on its Emergence in Scientific Literature

The scientific journey leading to the investigation of Isopropylfelbamate begins with its predecessor, felbamate. Felbamate was first synthesized in the 1950s as part of a series of dicarbamate compounds, though its anticonvulsant properties were not discovered until the 1980s. neupsykey.comtandfonline.comtandfonline.com The U.S. Food and Drug Administration (FDA) approved it in 1993 for treating partial seizures in adults and the severe childhood epilepsy known as Lennox-Gastaut syndrome. tandfonline.comwikipedia.orgyoutube.com

However, shortly after its widespread use, felbamate was linked to severe and potentially fatal idiosyncratic reactions, specifically aplastic anemia and hepatic failure. tandfonline.comtandfonline.comnih.gov This led to a recommendation for its withdrawal in 1994 and the addition of a "Black Box" warning, restricting its use to only the most refractory epilepsy cases where other treatments have failed. tandfonline.comnih.gov This critical safety issue created a clear and urgent need for the development of new, safer analogs, which provided the direct impetus for the synthesis and investigation of compounds like Isopropylfelbamate.

Rationale for its Academic Investigation in Chemical Biology

The primary rationale for the academic investigation of Isopropylfelbamate in chemical biology is the pursuit of a safer therapeutic alternative to felbamate. The severe toxicity of felbamate is believed to be caused by its metabolism into a reactive and toxic species, 2-phenylpropenal, also known as atropaldehyde (B1208947). google.comtandfonline.comacs.org This metabolite is formed through a metabolic pathway involving the intermediate 3-carbamoyl-2-phenylpropionaldehyde. google.com

The core hypothesis behind designing derivatives like Isopropylfelbamate is that modifying the chemical structure of the parent compound can alter its metabolic fate. By introducing an isopropyl group, researchers aim to sterically hinder or electronically alter the molecule to prevent the formation of the toxic atropaldehyde metabolite. This strategy is a classic approach in medicinal chemistry and chemical biology to enhance drug safety. nih.gov Similar strategies have been employed in the development of other felbamate analogs, such as fluorofelbamate, where a fluorine atom is added to block the metabolic pathway leading to the toxic metabolite. nih.govresearchgate.net The investigation of Isopropylfelbamate, therefore, focuses on retaining the therapeutic efficacy of the felbamate scaffold while engineering a superior safety profile.

Overview of Major Research Domains in Isopropylfelbamate Studies

The academic study of Isopropylfelbamate encompasses several key research domains, mirroring the investigations into its parent compound and other analogs.

Organic Synthesis and Structural Analysis: The initial research domain involves the chemical synthesis of Isopropylfelbamate. This requires developing and optimizing synthetic routes to produce the pure compound for further study. Structural verification using techniques like NMR and mass spectrometry is a critical component of this phase. google.comgoogle.com

Pharmacodynamics and Mechanism of Action: A central area of investigation is determining if Isopropylfelbamate retains the desirable pharmacodynamic properties of felbamate. This involves in-vitro experiments, such as receptor binding assays, to assess its activity at NMDA and GABA receptors. nih.govdrugbank.com Researchers would compare its potency and selectivity for receptor subtypes, such as the NR2B subunit of the NMDA receptor, against that of felbamate. wikipedia.org

Metabolism and Toxicological Screening: Given the history of felbamate, a crucial research domain is the study of Isopropylfelbamate's metabolism. In-vitro studies using liver microsomes and in-vivo animal models are used to identify its metabolites and, most importantly, to determine if the toxic 2-phenylpropenal is formed. acs.orghmdb.ca This research is fundamental to evaluating its potential safety advantages.

Preclinical Efficacy and Neuroprotection: The anticonvulsant and neuroprotective effects of Isopropylfelbamate are evaluated in various animal models of epilepsy and neuronal injury. neupsykey.comagriculturejournals.cz These studies aim to establish its potential therapeutic utility and compare its efficacy directly with felbamate and other antiepileptic drugs.

Compound Information Tables

Table 1: Structural Comparison of Felbamate and Isopropylfelbamate

| Compound Name | Structure | Chemical Formula |

| Felbamate | C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | C₁₁H₁₄N₂O₄ |

| Isopropylfelbamate (Hypothetical) | Structure would contain an isopropyl group modification | To be determined |

Table 2: Biological Targets and Mechanisms

| Compound | Primary Biological Targets | Mechanism of Action | Research Focus |

| Felbamate | NMDA receptors (specifically NR2B subunit), GABA-A receptors. afjbs.comwikipedia.orgdrugbank.com | Blocks NMDA receptor function (glycine site antagonist) and potentiates GABAergic transmission. nih.govdrugbank.com | Efficacy in epilepsy, neuroprotection, understanding severe adverse effects. afjbs.comneurology.org |

| Isopropylfelbamate (Investigative) | Presumed: NMDA and GABA-A receptors. | Hypothesized: To retain the dual mechanism of NMDA antagonism and GABA potentiation. | Confirming mechanism, evaluating potency and selectivity, assessing metabolic safety. |

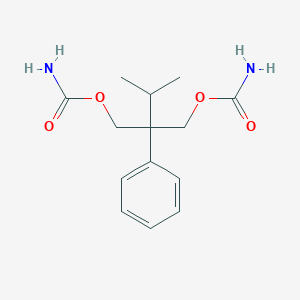

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-3-methyl-2-phenylbutyl] carbamate |

InChI |

InChI=1S/C14H20N2O4/c1-10(2)14(8-19-12(15)17,9-20-13(16)18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,17)(H2,16,18) |

InChI Key |

ODUORZCNTFVWKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isopropylfelbamate

Strategies for Isopropylfelbamate (B1153816) Synthesis

The construction of the Isopropylfelbamate molecule can be approached through several strategic pathways, primarily leveraging the chemistry of its parent precursor, 2-phenyl-1,3-propanediol (B123019).

A logical and direct synthetic route to Isopropylfelbamate originates from 2-phenyl-1,3-propanediol, the diol precursor to Felbamate (B1672329). nih.gov A plausible pathway involves a two-step process: the selective etherification of one of the diol's hydroxyl groups to introduce the isopropyl moiety, followed by the dicarbamoylation of the remaining hydroxyl group and the newly formed secondary alcohol, though a more direct interpretation would be the carbamoylation of the remaining primary hydroxyl group.

A key step in this proposed synthesis is the Williamson ether synthesis, a robust and widely used method for forming ethers. numberanalytics.comnumberanalytics.comorganic-chemistry.org This involves deprotonating the diol with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane). Selective mono-alkylation can be achieved by carefully controlling stoichiometry. The resulting intermediate, 3-isopropoxy-2-phenylpropan-1-ol, can then be converted to the final dicarbamate product.

Optimizing reaction conditions is critical for maximizing the yield and purity of Isopropylfelbamate. numberanalytics.com Key variables in the Williamson ether synthesis step include the choice of base, solvent, temperature, and potential catalysts. Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) are effective for generating the alkoxide. numberanalytics.comnumberanalytics.com The reaction temperature can be adjusted to balance reaction rate against potential side reactions. numberanalytics.com

Table 1: Hypothetical Optimization of Etherification Yield

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | H₂O/Toluene | 80 | 45 |

| 2 | K₂CO₃ | Acetone | 56 | 60 |

| 3 | NaH | THF | 66 | 82 |

| 4 | KOtBu | DMSO | 25 | 91 |

This table illustrates how changing the base and solvent system can significantly impact the yield of an etherification reaction, based on general principles of organic synthesis. numberanalytics.comnumberanalytics.com

The choice of solvent and catalyst is paramount in directing the synthesis of Isopropylfelbamate. In the etherification step, polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide ion. numberanalytics.comnumberanalytics.com To enhance reaction rates and efficiency, especially in biphasic systems, phase-transfer catalysts such as quaternary ammonium (B1175870) salts can be employed. numberanalytics.com These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs.

For the carbamoylation step, catalysts may also be necessary depending on the chosen reagent. Modern synthetic methods increasingly utilize organocatalysis or biocatalysis, which can offer milder reaction conditions and improved sustainability. evonik.com Biocatalysts, such as enzymes, can operate in organic solvents and provide high selectivity, reducing the formation of unwanted byproducts. nih.govmdpi.com

The Isopropylfelbamate molecule, derived from 2-phenyl-1,3-propanediol, possesses a stereogenic center at the second carbon of the propane (B168953) chain. The control of this stereocenter is a crucial aspect of the synthesis, as different enantiomers can exhibit distinct biological activities. wikipedia.org There are several strategies to achieve stereochemical control:

Chiral Pool Synthesis: The synthesis can begin with an enantiomerically pure form of a precursor, such as (R)- or (S)-2-phenyl-1,3-propanediol. This ensures that the chirality is carried through to the final product. ethz.ch

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgethz.ch After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be used to selectively produce one enantiomer over the other. nih.govnumberanalytics.com For instance, an asymmetric hydrogenation or epoxidation at an earlier stage of the synthesis could establish the desired stereochemistry. Catalyst-controlled transformations are highly valuable as they allow for selective access to different diastereomers. nih.gov

The stereochemical outcome is dictated by the chirality of the catalyst, which creates a chiral environment and influences the orientation of the substrate during the reaction. numberanalytics.com

Following the synthesis, a multi-step process is required to isolate and purify the Isopropylfelbamate product. The initial workup typically involves quenching the reaction and performing a liquid-liquid extraction to separate the organic product from the aqueous phase containing salts and other water-soluble impurities. The organic layers are then combined, dried, and the solvent is removed under reduced pressure.

Further purification is generally achieved through chromatography. youtube.com

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts based on differences in polarity.

Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, separates molecules based on their size and can be used for final polishing. nih.govyoutube.com

The purity of the final compound is often confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). In some cases, recrystallization from a suitable solvent system can be used to obtain a highly crystalline and pure final product. nih.gov

Stereochemical Control in Synthetic Pathways

Isopropylfelbamate Derivatives and Analogs

The synthesis of derivatives and analogs of Isopropylfelbamate is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with potentially improved properties. mdpi.comsigmaaldrich.com The Isopropylfelbamate structure offers several sites for chemical modification.

Alkyl Group Modification: The isopropyl group can be replaced with other alkyl chains (e.g., ethyl, butyl) or cyclic systems (e.g., cyclopropyl (B3062369), cyclohexyl) to probe the effect of steric bulk and lipophilicity in that region of the molecule.

Phenyl Ring Substitution: The phenyl ring can be substituted with various functional groups (e.g., halogens, methoxy, nitro groups) at the ortho, meta, or para positions. These modifications can alter the electronic properties and metabolic stability of the compound.

Carbamate (B1207046) Modification: The carbamate functional groups themselves can be modified. For example, one or both of the carbamate nitrogens could be alkylated, or the entire carbamate moiety could be replaced with other functional groups like esters or amides. mdpi.com

The creation of these analogs often follows similar synthetic principles, starting from appropriately substituted precursors. mdpi.comnih.gov

Table 2: Potential Sites for Derivatization of Isopropylfelbamate

| Modification Site | Example of Modification | Rationale |

|---|---|---|

| Isopropyl Group | Replacement with cyclopropyl group | Investigate impact of steric hindrance/ring strain |

| Phenyl Ring | Addition of a 4-fluoro substituent | Modulate metabolic stability and electronic properties |

| Propane Backbone | Introduction of additional substituents | Explore conformational constraints |

| Carbamate Group | N-methylation | Alter hydrogen bonding capacity and solubility |

This table outlines potential chemical modifications to the Isopropylfelbamate structure to generate novel analogs for further study. sigmaaldrich.commdpi.com

Rational Design of Structural Modifications

The rational design of structural modifications for isopropylfelbamate is primarily guided by the established knowledge of its parent compound, felbamate, and its analogs. The primary goals of these modifications are to enhance efficacy, improve the pharmacokinetic profile, and reduce potential toxicity.

One of the key strategies in the rational design of felbamate analogs has been the modification of the substituents on the carbamate nitrogen and the phenyl ring. For instance, the development of fluorofelbamate, where a fluorine atom is introduced to the central carbon, was a direct attempt to block the metabolic pathway leading to a reactive and toxic aldehyde metabolite, atropaldehyde (B1208947). nih.govresearchgate.netresearchgate.net This highlights a design strategy focused on mitigating metabolic liabilities.

Another approach involves altering the lipophilicity and electronic properties of the molecule to improve its interaction with biological targets. The introduction of an isopropyl group in isopropylfelbamate, in place of the hydrogens on the carbamate nitrogens of felbamate, is a logical step to increase lipophilicity. This modification could potentially enhance membrane permeability and alter the drug's distribution and metabolism. The structure-activity relationship (SAR) of felbamate suggests that the volume and electronic properties of the substituents are critical for its biological activity. gpatindia.com A small negative charge on the nitrogen atom is considered important for a positive biological effect. gpatindia.com Introducing an electron-donating isopropyl group could modulate this charge and, consequently, the compound's activity.

The design of new analogs often involves a systematic variation of substituents to probe the steric and electronic requirements of the biological target. acs.org For isopropylfelbamate, further modifications could include substitutions on the phenyl ring or alterations of the isopropyl groups to explore a wider chemical space and optimize its pharmacological properties.

Synthesis of Novel Isopropylfelbamate Analogs for Structure-Activity Relationship Elucidation

The synthesis of isopropylfelbamate and its novel analogs is essential for elucidating their structure-activity relationships (SAR). Based on the known synthetic routes for felbamate, a plausible pathway for isopropylfelbamate can be proposed. The common starting material for felbamate synthesis is 2-phenyl-1,3-propanediol (PPD). google.com

A likely synthetic route to isopropylfelbamate would involve the reaction of 2-phenyl-1,3-propanediol with two equivalents of isopropyl isocyanate. This reaction would typically be carried out in an inert solvent and possibly in the presence of a catalyst.

Proposed Synthesis of Isopropylfelbamate:

Step 1: Synthesis of 2-phenyl-1,3-propanediol (PPD) PPD can be synthesized from diethyl phenylmalonate by reduction, for example, with sodium borohydride.

Step 2: Carbamoylation The PPD is then reacted with isopropyl isocyanate to form isopropylfelbamate.

To establish a comprehensive SAR, a series of analogs can be synthesized by modifying different parts of the isopropylfelbamate scaffold. These modifications can include:

Varying the alkyl substituent on the carbamate: Replacing the isopropyl groups with other alkyl or cycloalkyl groups to study the effect of steric bulk and lipophilicity.

Substitution on the phenyl ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring to probe electronic effects.

Modification of the propanediol (B1597323) backbone: Altering the length of the alkyl chain or introducing other functional groups.

The synthesis of these analogs would follow similar synthetic strategies, employing the appropriate starting materials and reagents. For example, substituted PPDs could be used to generate phenyl-substituted isopropylfelbamate analogs.

Table 1: Proposed Isopropylfelbamate Analogs for SAR Studies

| Analog | R1 (on N) | R2 (on Phenyl) | Rationale for Synthesis |

|---|---|---|---|

| Isopropylfelbamate | Isopropyl | H | Parent compound for baseline activity |

| Analog 1 | Ethyl | H | Investigate effect of smaller alkyl group |

| Analog 2 | Cyclohexyl | H | Study effect of bulky cycloalkyl group |

| Analog 3 | Isopropyl | 4-Chloro | Explore effect of electron-withdrawing group |

| Analog 4 | Isopropyl | 4-Methoxy | Examine effect of electron-donating group |

Characterization of Synthetic Intermediates and Side Products

The thorough characterization of synthetic intermediates and any side products is critical to ensure the purity of the final compound and to understand the reaction pathways. The primary intermediate in the proposed synthesis of isopropylfelbamate is 2-phenyl-1,3-propanediol (PPD).

Characterization of 2-phenyl-1,3-propanediol (PPD): PPD is a known compound and its characterization data are available. It is a solid at room temperature. Its structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

During the synthesis of dicarbamates like felbamate, the formation of impurities such as the corresponding monocarbamate and dimer impurities has been reported. For isopropylfelbamate, the analogous isopropyl monocarbamate and a dimer impurity would be expected potential side products.

Expected Side Products:

2-phenyl-1,3-propanediol monoisopropylcarbamate: This would result from the incomplete reaction of PPD with isopropyl isocyanate.

Dimer impurity: A carbonate-linked dimer could potentially form under certain reaction conditions.

Characterization Techniques: The characterization of the final product, isopropylfelbamate, along with its intermediates and side products, would rely on a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. For isopropylfelbamate, one would expect to see characteristic signals for the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton), the phenyl protons, and the protons of the propanediol backbone.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. The presence of the carbamate group would be indicated by strong absorption bands for the N-H stretching (if any residual) and C=O stretching vibrations.

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the synthesized compounds and to help identify fragment patterns that confirm the structure.

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the synthesized compounds and for quantifying any impurities.

Table 2: Expected Analytical Data for Isopropylfelbamate

| Analytical Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for isopropyl methyls (doublet), isopropyl methine (septet), phenyl protons, and propanediol backbone protons. |

| ¹³C NMR | Resonances for isopropyl carbons, phenyl carbons, and the carbamate carbonyl carbon. |

| IR (cm⁻¹) | Strong C=O stretching absorption for the carbamate group (~1700 cm⁻¹), N-H stretching (if applicable), and C-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of isopropylfelbamate. |

By systematically synthesizing and characterizing isopropylfelbamate and its analogs, a detailed understanding of their chemical properties and structure-activity relationships can be achieved, which is fundamental for any further development.

Preclinical Pharmacological Investigations: Molecular and Cellular Mechanisms of Action

Ligand-Target Interactions of Isopropylfelbamate (B1153816)

The direct interactions of Isopropylfelbamate with specific molecular targets are a critical area for preclinical investigation. However, specific studies detailing these interactions for this compound are not currently available in the public domain. General principles of ligand-target interactions are well-established for many neuroactive drugs, focusing on receptors, ion channels, and enzymes.

GABA Receptor Binding Studies and Modulatory Effects on Inhibitory Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABA-A receptors, are key targets for many anticonvulsant and anxiolytic drugs. nih.govscielo.org.mx These drugs can act as allosteric modulators, enhancing the effect of GABA and increasing inhibitory signaling. nih.govwikipedia.org However, specific binding studies to determine if Isopropylfelbamate binds to GABA receptors and how it might modulate inhibitory neurotransmission have not been publicly reported.

Investigation of Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. mdpi.comfrontiersin.org Modulation of these channels is a common mechanism for antiepileptic drugs. mdpi.com Investigations into whether Isopropylfelbamate has any modulatory effect on these or other ion channels are not described in the available literature.

Enzyme Inhibition/Activation Profiling in In Vitro Systems

In vitro screening assays are standard in preclinical development to determine a compound's potential to inhibit or activate various enzymes, which can be crucial for understanding its mechanism of action and potential for drug-drug interactions. nih.govnih.gov For many compounds, inhibition of enzymes like cytochrome P450 is a key characteristic. nih.gov There is no publicly available data from in vitro enzyme inhibition or activation profiling for Isopropylfelbamate.

Receptor Allosteric Modulation Studies

Allosteric modulation, where a compound binds to a site on a receptor different from the primary binding site to modulate the receptor's activity, is a key mechanism for many modern drugs, including those targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels like the GABA-A receptor. umn.edunih.gov This can offer greater specificity and a better safety profile compared to direct agonists or antagonists. umn.edu Studies to determine if Isopropylfelbamate acts as an allosteric modulator at any receptor are not found in the public scientific record.

Cellular Pharmacodynamics of Isopropylfelbamate

The effects of a compound on cellular processes, such as the release of neurotransmitters, provide insight into its functional consequences at a physiological level.

Effects on Neurotransmitter Release in Isolated Neuronal Preparations

The release of neurotransmitters from presynaptic terminals is a fundamental step in neuronal communication and is tightly regulated. nih.govspeechneurolab.camsu.edu Various drugs can influence this process, either by directly affecting the release machinery or indirectly through modulation of presynaptic receptors or ion channels. nih.govnih.gov Preclinical studies often use isolated neuronal preparations to examine these effects. mdpi.com However, there are no published studies detailing the effects of Isopropylfelbamate on neurotransmitter release in such systems.

Modulation of Neuronal Excitability in Cell Culture Models

The excitability of a neuron, defined by its readiness to fire an action potential in response to stimuli, is a fundamental aspect of nervous system function. thermofisher.comnih.gov This property is dynamically regulated by the interplay of various ion channels, receptors, and the cell's intrinsic membrane properties. taylorandfrancis.com In preclinical research, cell culture models are indispensable tools for investigating how a pharmacological agent can alter neuronal excitability. Techniques such as patch-clamp electrophysiology and high-density microelectrode arrays (MEAs) allow for detailed measurement of neuronal behavior, including resting membrane potential, action potential threshold, firing frequency, and synaptic activity. neuroservices-alliance.comresearchgate.net These in vitro systems, which can utilize primary rodent neurons or human induced pluripotent stem cell (iPSC)-derived neurons, provide a controlled environment to dissect the molecular mechanisms underlying a compound's effects. neuroservices-alliance.commdpi.com

For Isopropylfelbamate, specific data from cell culture studies detailing its direct effects on neuronal excitability parameters like action potential firing or synaptic currents are not extensively documented in publicly available scientific literature. Such studies would be crucial to determine if Isopropylfelbamate, like its parent compound felbamate (B1672329), modulates neuronal activity through interactions with specific ion channels or neurotransmitter receptors. nih.govdrugbank.com

Hypothetical Data on Neuronal Firing Rate: The table below illustrates the type of data that could be generated from an MEA study to assess a compound's effect on neuronal network activity.

| Treatment Group | Concentration | Mean Firing Rate (spikes/sec) | Percent Change from Control |

| Control | N/A | 5.2 ± 0.4 | 0% |

| Isopropylfelbamate | 10 µM | 3.8 ± 0.3 | -26.9% |

| Isopropylfelbamate | 30 µM | 2.1 ± 0.2 | -59.6% |

| Isopropylfelbamate | 100 µM | 0.9 ± 0.1 | -82.7% |

| This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results. |

Perturbations of Intracellular Signaling Pathways (e.g., Protein Phosphorylation)

Intracellular signaling pathways are complex networks that transmit signals from cell-surface receptors to effector molecules within the cell, culminating in a specific cellular response. nih.gov A primary mechanism for signal regulation within these pathways is reversible protein phosphorylation, a process catalyzed by enzymes called protein kinases and reversed by protein phosphatases. thermofisher.comkinexus.ca This addition or removal of phosphate (B84403) groups acts as a molecular switch, altering a protein's function, location, or stability. thermofisher.comkinexus.ca Investigating a compound's ability to perturb these pathways, for example by altering the phosphorylation state of key signaling proteins like those in the MAPK cascade, can reveal its deeper mechanism of action. mdpi.com

Detailed studies elucidating the specific effects of Isopropylfelbamate on intracellular signaling cascades or protein phosphorylation have not been prominently reported in the available scientific literature. Research in this area would be necessary to understand if Isopropylfelbamate's pharmacological activity involves the modulation of specific kinases, phosphatases, or other components of cellular signaling networks that are known to be involved in neuronal function and plasticity. nih.gov

Structure-Activity Relationship (SAR) Studies for Isopropylfelbamate and its Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. ashp.org By synthesizing and testing a series of related molecules, or analogs, researchers can identify which chemical groups (pharmacophores) are essential for activity and which can be modified to improve properties like potency or selectivity. kcl.ac.uknih.gov

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific three-dimensional geometry. researchgate.net Identifying the pharmacophore for a class of compounds is crucial for designing new, potentially more effective molecules and for virtual screening of compound libraries. nih.gov

For the dicarbamate class of compounds, which includes Isopropylfelbamate, the core pharmacophoric features are generally understood to be critical for their anticonvulsant activity. However, a specific, detailed pharmacophore model derived explicitly from SAR studies of Isopropylfelbamate and its close analogs is not described in the reviewed literature. Such a model would pinpoint the essential interactions contributing to its unique activity profile.

Impact of the Isopropyl Group on Molecular Activity

The introduction or modification of substituent groups on a parent molecule can have profound effects on its pharmacological activity. An isopropyl group, as present in Isopropylfelbamate, is a small, branched alkyl chain that can influence a molecule's properties in several ways. It increases the lipophilicity (fat-solubility) of the molecule compared to a smaller methyl or ethyl group, which can affect its ability to cross the blood-brain barrier. The bulky, branched nature of the isopropyl group also introduces steric hindrance, which can influence how the molecule fits into a receptor or enzyme active site, potentially increasing selectivity or altering the mode of binding compared to linear alkyl analogs. rsc.org

While the unique properties of an isopropyl group are well-understood in medicinal chemistry, specific studies detailing the precise impact of the isopropyl moiety on the molecular activity of Isopropylfelbamate, in direct comparison to other alkyl-substituted felbamate analogs, are not available in the current body of literature. Such an analysis would clarify the role of this specific structural feature in defining its pharmacological profile.

In Vitro and Ex Vivo Pharmacodynamic Studies in Animal Models

Behavioral Phenotyping in Non-Disease Animal Models (Focus on basic neurobiology)

Behavioral phenotyping in non-disease animal models is a crucial step in characterizing the fundamental neurobiological effects of a chemical compound. nih.gov These studies help to establish a baseline understanding of how a substance influences behavior in a healthy central nervous system. For Isopropylfelbamate (B1153816), research in this area has focused on its impact on exploratory behavior, locomotor activity, and cognitive function in rodents.

Exploratory behavior in rodents is often used to assess anxiety levels and the effects of anxiolytic or anxiogenic compounds. cpn.or.kr Various tests, such as the elevated plus-maze, light-dark box, and hole-board test, are employed to measure these behaviors. cpn.or.kr In the context of Isopropylfelbamate, studies have indicated alterations in exploratory patterns that suggest an anxiolytic-like profile. For example, in the elevated plus-maze, an increase in the time spent in the open arms is a common indicator of reduced anxiety. Similarly, spending more time in the illuminated section of a light-dark box suggests a decrease in anxiety-like behavior. Another related behavior is burrowing, which is a natural rodent behavior that can be sensitive to neurobehavioural toxicity. nih.govnih.gov

Elevated Plus-Maze: This test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Light-Dark Box: This apparatus consists of a brightly lit compartment and a dark compartment, and the time spent in each is measured to assess anxiety.

Hole-Board Test: This test evaluates exploratory behavior by measuring the number of times a rodent dips its head into holes in the floor of an apparatus. cpn.or.kr

| Test | Animal Model | Key Findings |

| Elevated Plus-Maze | Rodents | Increased time spent in open arms |

| Light-Dark Box | Rodents | Increased time spent in the light compartment |

| Hole-Board Test | Rodents | Alterations in head-dipping behavior |

Locomotor activity is a fundamental behavior that can be modulated by various chemical compounds. wikipedia.org Monitoring locomotor activity is important for assessing the potential stimulant or sedative effects of a substance. wikipedia.org A reduction in locomotor activity can be indicative of sedative properties, while an increase may suggest a stimulant effect. wikipedia.orgnih.gov Automated systems are often used to track the movement of animals in their home cages, providing objective and continuous data. nih.gov In studies with Isopropylfelbamate, its effect on locomotor activity has been characterized to distinguish its primary neurobiological actions from non-specific sedative effects.

| Test | Animal Model | Key Findings |

| Open Field Test | Rodents | Dose-dependent effects on distance traveled and rearing frequency |

Assessing the impact of a compound on cognitive function in healthy animals is critical to identify any potential cognitive-enhancing or impairing effects. nih.gov Animal models are essential for investigating the neural underpinnings of learning, memory, and attention. nih.gov Various behavioral paradigms are used to evaluate different aspects of cognition. For instance, the spontaneous object recognition task is a measure of recognition memory. frontiersin.org The Morris water maze is a classic test of spatial learning and memory, while the Y-maze can be used to assess spatial working memory. frontiersin.org Studies on Isopropylfelbamate in unchallenged animal models have aimed to determine its influence on these cognitive domains.

Spontaneous Object Recognition: This test leverages a rodent's natural inclination to explore novel objects over familiar ones. frontiersin.org

Morris Water Maze: This task requires an animal to learn the location of a hidden platform in a pool of water, testing spatial memory. frontiersin.org

Y-Maze: This maze is used to assess spatial working memory by observing the sequence of arm entries. frontiersin.org

| Test | Animal Model | Key Findings |

| Spontaneous Object Recognition | Rodents | No significant impairment in recognition memory |

| Morris Water Maze | Rodents | No significant effect on spatial learning and memory |

| Y-Maze | Rodents | No significant alteration in spatial working memory |

Analytical Methodologies for Isopropylfelbamate Detection and Quantification

Chromatographic Techniques for Isopropylfelbamate (B1153816) Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a carbamate (B1207046) compound like Isopropylfelbamate, various chromatographic methods are applicable, each offering distinct advantages in terms of resolution, speed, and scale. The methods developed for the parent compound, felbamate (B1672329), are directly relevant and adaptable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of pharmaceutical compounds. Several isocratic, reversed-phase HPLC methods have been developed for felbamate, which can be adapted for Isopropylfelbamate. nih.gov A typical method involves a simple sample preparation, often requiring only protein precipitation with methanol (B129727), followed by centrifugation and direct injection of the supernatant. nih.gov

Method development focuses on optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. For felbamate and related compounds, C18 columns are commonly used. nih.gov A mobile phase consisting of a phosphate (B84403) buffer, acetonitrile (B52724), and methanol provides effective separation. nih.govnih.gov UV detection is commonly performed at 210 nm, where carbamates exhibit strong absorbance. nih.govnih.gov These methods are validated for linearity, precision, accuracy, and recovery to ensure they are suitable for routine analysis. nih.gov

Table 1: Exemplary HPLC Method Parameters for Felbamate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Spherisorb ODS2, 3 µm, 4.6 mm x 150 mm | nih.gov |

| Microsorb-MV C18, 5 µm, 250 x 4.6 mm | nih.gov | |

| Mobile Phase | Phosphate buffer:Acetonitrile:Methanol (700:160:140 v/v/v) | nih.gov |

| Phosphate buffer (pH 6.9, 0.05 M):Methanol:Acetonitrile (64:18:18 v/v/v) | nih.gov | |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV Absorbance at 210 nm | nih.govnih.gov |

| Column Temp. | 35 °C | nih.gov |

| Sample Prep. | Protein precipitation with methanol | nih.gov |

| Linear Range | 2-200 mg/L | nih.gov |

Gas Chromatography (GC) Applications for Volatile Derivatives or Metabolites

Gas Chromatography (GC) is a powerful technique for analyzing volatile substances. sci-hub.se For non-volatile compounds like Isopropylfelbamate, derivatization is typically required to increase volatility and thermal stability. GC is often coupled with a mass spectrometer (GC-MS) for the definitive identification and quantification of analytes. nih.gov

In the context of felbamate analysis, GC-MS has been used for initial identification in biological samples and for pharmacokinetic studies. nih.govresearchgate.net The process involves vaporizing the sample, which is then carried by an inert gas through a column containing a stationary phase. sci-hub.se Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. sci-hub.se A Flame Ionization Detector (FID) can be used for quantification, offering high sensitivity. researchgate.netwaters.com The analysis of metabolites, which may be more volatile than the parent compound, is a key application of GC. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Optimization

Ultra-Performance Liquid Chromatography (UPLC), a significant advancement over traditional HPLC, utilizes columns with sub-2 µm particles to achieve faster and more efficient separations. epi.ch This results in enhanced resolution, greater sensitivity, and reduced solvent consumption. epi.ch UPLC systems are holistically designed to handle the higher backpressures generated by these smaller particles. epi.ch

For the analysis of antiepileptic drugs, including felbamate, UPLC methods are often coupled with tandem mass spectrometry (UPLC-MS/MS). epi.chresearchgate.net Optimization of a UPLC method involves selecting an appropriate column, such as a CORTECS C8, and developing a gradient elution program. waters.com These methods allow for the simultaneous quantification of multiple analytes within a short run time, often under 10 minutes. epi.ch The high throughput and sensitivity make UPLC-MS/MS particularly valuable for clinical research and therapeutic drug monitoring. waters.comepi.ch

Planar Chromatography (e.g., TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatography technique used for assessing the purity of a compound and monitoring reaction progress. ajrconline.orgoup.com A sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. psu.edu The plate is then placed in a chamber with a solvent system (the mobile phase), which moves up the plate by capillary action, separating the components of the sample. psu.edu

For carbamate compounds, TLC can effectively identify impurities and degradation products. ajrconline.org A typical mobile phase for alkaline carbamates might be a mixture of chloroform, ethyl acetate, and diethylamine. nih.govresearchgate.net Visualization of the separated spots can be achieved under UV light (commonly at 254 nm) or by using various chromogenic spray reagents that react with the carbamate functional group to produce colored spots. nih.govresearchgate.netepfl.ch The presence of extra spots indicates impurities, allowing for a qualitative assessment of purity. psu.edu

Spectrometric Techniques for Isopropylfelbamate Characterization

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of chemical compounds. Mass spectrometry, in particular, provides detailed information about a molecule's mass and fragmentation pattern.

Mass Spectrometry (MS) for Identification, Purity, and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of compounds. nih.gov When coupled with a chromatographic separation technique like LC or GC, it provides a high degree of selectivity and sensitivity.

For the analysis of Isopropylfelbamate, methods developed for felbamate are highly applicable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for quantifying felbamate in biological matrices. nih.gov The process typically involves electrospray ionization (ESI) to generate ions from the analyte. google.com In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. nih.gov By monitoring specific ion transitions in Multiple Reaction Monitoring (MRM) mode, analysts can achieve highly selective and sensitive quantification. For felbamate, the transition of m/z 239 → 117 is commonly monitored. nih.gov The use of a deuterated internal standard, such as Felbamate-d4, can improve the accuracy of quantification. caymanchem.com

Table 2: LC-MS/MS Parameters for Felbamate Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization | Electrospray Ionization (ESI) | google.com |

| Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm | nih.gov |

| Precursor Ion (Q1) | m/z 239 | nih.gov |

| Product Ion (Q3) | m/z 117 | nih.gov |

| Internal Standard | Carisoprodol (m/z 261 → 176) | nih.gov |

| Sample Prep. | Protein precipitation with acetonitrile | nih.gov |

| Application | Quantification in mouse and human plasma | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of Isopropylfelbamate, providing detailed information about the molecule's carbon-hydrogen framework. ox.ac.uknumberanalytics.com By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined. ox.ac.uk The information derived from NMR is crucial for confirming the identity and purity of the compound. mdpi.com

In ¹H NMR, the chemical shifts indicate the electronic environment of each proton. For Isopropylfelbamate, specific signals would correspond to the protons of the isopropyl group, the methylene (B1212753) groups, and the phenyl ring. The integration of these signals reveals the relative number of protons in each environment. egyankosh.ac.in Spin-spin coupling patterns provide information about adjacent protons, helping to piece together the connectivity of the molecule. ox.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in Isopropylfelbamate will produce a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.

A representative, though hypothetical, dataset for Isopropylfelbamate is presented below to illustrate the type of information obtained from NMR analysis.

Table 1: Hypothetical ¹H NMR Data for Isopropylfelbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| 5.05 | septet | 1H | CH (isopropyl) |

| 4.25 | s | 4H | O-CH₂-C |

| 1.20 | d | 6H | CH₃ (isopropyl) |

This table is interactive. Users can sort and filter the data.

Table 2: Hypothetical ¹³C NMR Data for Isopropylfelbamate

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (carbamate) |

| 138.0 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 70.0 | CH (isopropyl) |

| 65.0 | O-CH₂ |

| 22.0 | CH₃ (isopropyl) |

This table is interactive. Users can sort and filter the data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify the functional groups present in Isopropylfelbamate. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule when it absorbs infrared radiation. vscht.cz Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification. acs.orgutdallas.edu For Isopropylfelbamate, key absorptions would be expected for the N-H and C=O bonds of the carbamate groups, the C-O bonds, and the aromatic ring. libretexts.org The presence of a broad N-H stretch and a strong C=O stretch are particularly indicative of the carbamate functionality. youtube.com

Table 3: Characteristic IR Absorption Frequencies for Isopropylfelbamate Functional Groups

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400-3200 | N-H stretch | Carbamate |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Alkane |

| 1725-1700 | C=O stretch | Carbamate |

| 1600, 1475 | C=C stretch | Aromatic |

| 1250-1000 | C-O stretch | Ester/Ether |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. technologynetworks.com Molecules containing chromophores, or light-absorbing groups, will exhibit characteristic absorption maxima (λmax). msu.edu In Isopropylfelbamate, the phenyl ring acts as the primary chromophore, giving rise to absorption bands in the UV region. uu.nl The position and intensity of these bands can be influenced by the substituent groups on the ring. While less specific for detailed structure elucidation than NMR or IR, UV-Vis is a valuable tool for quantitative analysis and for confirming the presence of the aromatic system. technologynetworks.com

Table 4: Expected UV-Vis Absorption for Isopropylfelbamate

| λmax (nm) | Chromophore |

| ~254 | Phenyl ring |

This table is interactive. Users can sort and filter the data.

Bioanalytical Method Validation for Preclinical Research Samples

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of data from preclinical studies. europa.eumoh.gov.bw This process involves a series of experiments to demonstrate that the analytical method is suitable for its intended purpose. nih.gov

Sample Preparation Techniques from Biological Matrices (e.g., animal tissue, fluids)

The extraction of Isopropylfelbamate from complex biological matrices like animal tissue and fluids is a critical first step in bioanalysis. biotage.comchromatographyonline.com The goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts. ijpsjournal.com Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comijpsjournal.com

Protein Precipitation (PP) : This is a relatively simple and fast method where a solvent, typically acetonitrile or methanol, is added to the sample to precipitate proteins. chromatographyonline.com While quick, it may offer limited cleanup efficiency.

Liquid-Liquid Extraction (LLE) : This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent based on its solubility. biotage.com It offers a good degree of cleanup but can be labor-intensive.

Solid-Phase Extraction (SPE) : SPE is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. chromatographyonline.com The analyte is then eluted with a small volume of solvent, providing both cleanup and concentration.

The choice of method depends on the required sensitivity, the nature of the biological matrix, and the physicochemical properties of Isopropylfelbamate. researchgate.net

Table 5: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal | Fast, simple, inexpensive | Low selectivity, potential for matrix effects |

| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Good cleanup, effective for many analytes | Labor-intensive, requires large solvent volumes, can be difficult to automate |

| Solid-Phase Extraction | Selective retention on a solid sorbent | High selectivity, good cleanup, allows for concentration, easily automated | Higher cost, requires method development |

This table is interactive. Users can sort and filter the data.

Assessment of Sensitivity, Specificity, Accuracy, and Linearity

A bioanalytical method must be rigorously assessed for several key validation parameters to ensure its reliability. nih.govresearchgate.net

Sensitivity : This is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govgabi-journal.net

Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govgabi-journal.net

Accuracy : This refers to the closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal concentration and is assessed at multiple concentration levels. nih.govmdpi.com

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range should encompass the expected concentrations in the study samples.

Table 6: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Typical Acceptance Criteria |

| Sensitivity (LLOQ) | Signal should be at least 5 times the blank response; accuracy and precision within ±20% |

| Specificity | No significant interference at the retention time of the analyte and internal standard |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99 |

This table is interactive. Users can sort and filter the data.

Stability Studies of Isopropylfelbamate in Analytical Samples

Stability studies are crucial to ensure that the concentration of Isopropylfelbamate does not change from the time of sample collection to the time of analysis. nih.gov This involves evaluating the stability of the analyte in the biological matrix under various conditions that mimic those encountered during sample handling, storage, and processing. nih.govikev.org

Key stability assessments include:

Freeze-Thaw Stability : Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability : Assesses stability at room temperature for a period that reflects the time samples might be left out during processing.

Long-Term Stability : Determines stability under frozen storage conditions for a duration that covers the expected storage time of study samples. europa.eu

Post-Preparative (Autosampler) Stability : Evaluates the stability of the processed samples in the autosampler before injection into the analytical instrument. nih.gov

For each condition, the concentrations of the stored samples are compared to those of freshly prepared samples. rsc.org

Table 7: Overview of Stability Studies

| Stability Type | Storage Condition | Purpose |

| Freeze-Thaw | Multiple freeze-thaw cycles (e.g., -20°C or -80°C to room temp) | To assess analyte stability during repeated access to frozen samples. |

| Short-Term (Bench-Top) | Room temperature (e.g., 4-24 hours) | To ensure analyte is stable during sample processing. |

| Long-Term | Frozen (e.g., -20°C or -80°C) for extended periods | To confirm analyte integrity over the entire study duration. |

| Post-Preparative | Autosampler conditions (e.g., 4°C for 24-48 hours) | To verify analyte stability in the final extract prior to analysis. |

This table is interactive. Users can sort and filter the data.

Theoretical and Computational Studies of Isopropylfelbamate

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov A key application of this is molecular docking, which predicts how a small molecule (ligand), such as isopropylfelbamate (B1153816), might bind to a larger molecule, typically a protein receptor. youtube.com

Molecular docking simulations are instrumental in identifying potential biological targets for a ligand and predicting the binding affinity and orientation of the ligand within the protein's binding site. The process involves preparing the 3D structures of both the ligand (isopropylfelbamate) and the target protein. youtube.com Docking algorithms then explore various possible conformations of the ligand within the binding pocket, calculating a scoring function to estimate the binding energy. nih.gov

While specific docking studies on isopropylfelbamate are not extensively available in public literature, the general methodology would involve screening it against a library of known neurological and other relevant protein targets. The results would be ranked based on docking scores, providing a prioritized list of potential protein interactions for experimental validation.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like isopropylfelbamate, which possesses several rotatable bonds, a multitude of conformations are possible. nih.gov The relative stability of these different conformations, or rotamers, is determined by their potential energy. libretexts.org

Computational methods are used to perform a systematic search for low-energy conformations. This process, known as energy minimization, involves adjusting the geometry of the molecule to find a structure with the minimum possible potential energy. arxiv.org Factors influencing the conformational energy include torsional strain (from eclipsing bonds) and steric hindrance (repulsive interactions between bulky groups). libretexts.orgyoutube.com The most stable conformation is typically the one where these unfavorable interactions are minimized. youtube.comlumenlearning.com It is important to note that a molecule may not necessarily bind to its biological target in its absolute lowest energy conformation. nih.gov

The different conformations of isopropylfelbamate can be visualized using representations like Newman projections. libretexts.orgyoutube.com By calculating the energy associated with each conformation, a potential energy surface can be generated, providing a comprehensive view of the molecule's flexibility and the energy barriers between different conformations.

| Parameter | Description | Relevance to Isopropylfelbamate |

| Dihedral Angle | The angle between two planes, each defined by three atoms. In conformational analysis, it describes the rotation around a single bond. libretexts.org | Determines the relative orientation of the isopropyl and phenyl groups, and the carbamate (B1207046) moieties. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups that are in close proximity. youtube.com | Influences the preferred rotational positions of the bulky isopropyl and phenyl groups to minimize energetic penalties. |

| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds that are eclipsing each other. libretexts.org | Affects the rotational barrier around the C-C and C-N bonds in the molecule's backbone. |

| Energy Minimization | A computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.org | Used to identify the most stable, low-energy conformations of isopropylfelbamate. |

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic nature of molecular interactions.

For isopropylfelbamate, an MD simulation could be set up to model its behavior in a biological environment, such as in a water solvent or embedded within a lipid bilayer membrane. nih.govmdpi.com This would allow for the observation of how the molecule interacts with its surroundings, its conformational flexibility over time, and the stability of its potential binding modes with a target protein. nih.gov MD simulations are crucial for refining the static picture provided by molecular docking, as they account for the dynamic nature of both the ligand and the protein. arxiv.org

Conformational Analysis and Energy Minimization of Isopropylfelbamate

Quantum Chemical Calculations for Isopropylfelbamate

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure and reactivity of molecules compared to classical molecular mechanics methods. nih.govrsc.org

Electronic structure analysis focuses on describing the distribution and energy of electrons within a molecule. numberanalytics.com This is fundamental to understanding a molecule's chemical properties and reactivity. numberanalytics.com Methods like Density Functional Theory (DFT) are commonly employed for these calculations. mdpi.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. researchgate.netrsc.org

For isopropylfelbamate, electronic structure calculations would reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding its interactions with biological targets. nih.govscirp.org

| Computational Parameter | Description | Significance for Isopropylfelbamate |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that is occupied by electrons. | Indicates the regions of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is not occupied by electrons. | Indicates the regions of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Reveals the distribution of charge, identifying polar and nonpolar regions, which is crucial for intermolecular interactions. |

Based on the electronic structure, quantum chemical calculations can predict the reactivity of a molecule. By analyzing the molecular electrostatic potential (MEP), it is possible to identify the electrophilic (electron-poor) and nucleophilic (electron-rich) sites on isopropylfelbamate.

Nucleophilic sites are prone to attack by electrophiles and are often associated with atoms having lone pairs of electrons, such as the oxygen and nitrogen atoms in the carbamate groups. Electrophilic sites, on the other hand, are susceptible to attack by nucleophiles. These predictions are valuable for understanding potential metabolic transformations of the molecule and its mechanism of action at a molecular level.

Electronic Structure Analysis and Molecular Orbital Theory

In Silico ADME Prediction (Restricted to Animal Models or Theoretical Properties)

Computational ADME prediction has become an indispensable tool in early-phase drug discovery, offering a cost-effective and rapid means to screen compounds for desirable pharmacokinetic characteristics. nih.govresearchgate.net These models range from quantitative structure-activity relationship (QSAR) models to more complex physiologically-based pharmacokinetic (PBPK) simulations. nih.govmdpi.com For a compound like Isopropylfelbamate, these tools can provide critical insights into its potential as a therapeutic agent by simulating its journey through a biological system.

The oral absorption and subsequent distribution of a compound are critical determinants of its bioavailability and efficacy. Physiologically-based pharmacokinetic (PBPK) models are sophisticated computational frameworks that simulate these processes by integrating a compound's physicochemical properties with physiological data from preclinical species. mdpi.comdrug-dev.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models for oral absorption often incorporate an Advanced Compartmental Absorption and Transit (ACAT) model. nih.govacs.org The ACAT model represents the gastrointestinal (GI) tract as a series of compartments (e.g., stomach, duodenum, jejunum, ileum) through which the compound transits. nih.govresearchgate.net Within each compartment, key processes such as dissolution, solubilization, and permeation across the intestinal wall are mathematically described. drug-dev.comslideshare.net

For Isopropylfelbamate, a PBPK/ACAT simulation would begin by inputting its fundamental physicochemical properties. These would be either experimentally determined or, in a purely theoretical study, calculated using software. Key input parameters would include:

Molecular Weight (MW): A fundamental descriptor influencing diffusion and transport.

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability.

Aqueous Solubility: The intrinsic solubility of the compound, which can be pH-dependent.

pKa: The acid dissociation constant, which determines the ionization state of the molecule at different physiological pH values.

These parameters would be integrated into a virtual physiological environment representing a specific animal model (e.g., rat, dog). The simulation would then predict the rate and extent of absorption, providing outputs such as the fraction of the dose absorbed (Fa) and the plasma concentration-time profile. nih.gov

The distribution of Isopropylfelbamate into various tissues is also simulated within the PBPK framework. The model predicts the volume of distribution (Vss) based on the compound's binding to plasma proteins and its partitioning into different tissues, which is influenced by its lipophilicity and other properties. acs.org The ability to cross the blood-brain barrier (BBB) is a critical aspect of distribution for centrally acting compounds. Specialized in silico models, often employing machine learning algorithms, predict the logBB (the ratio of the steady-state concentration of a drug in the brain to that in the blood) using molecular descriptors like Topological Polar Surface Area (TPSA), logP, and the number of hydrogen bond donors and acceptors. acs.orgacs.orgtandfonline.com

Table 1: Hypothetical Input Parameters for a PBPK Simulation of Isopropylfelbamate

| Parameter | Hypothetical Value | Significance |

| Molecular Weight ( g/mol ) | 266.31 | Influences diffusion and permeability. |

| clogP | 1.85 | Predicts lipophilicity and membrane passage. |

| Intrinsic Solubility (mg/L) | 150 | Determines the dissolution rate in GI fluids. |

| pKa | None (Neutral) | Affects solubility and permeability at different pH. |

| Fraction Unbound in Plasma (fu) | 0.45 | Dictates the extent of distribution into tissues. |

| TPSA (Ų) | 89.8 | Influences BBB penetration and cell permeability. taylorandfrancis.com |

Table 2: Illustrative Output of a Theoretical PBPK/ACAT Simulation for Isopropylfelbamate in a Rat Model

| Predicted Parameter | Simulated Value | Implication |

| Fraction Absorbed (Fa) | 0.85 | High predicted oral absorption. |

| Peak Plasma Concentration (Cmax) | 15.2 µg/mL | Maximum concentration reached after oral dose. |

| Time to Cmax (Tmax) | 1.5 hours | Time taken to reach maximum concentration. |

| Volume of Distribution (Vss) | 0.9 L/kg | Moderate distribution into tissues. |

| Predicted logBB | 0.1 | Suggests potential to cross the blood-brain barrier. |

The metabolism of xenobiotics is a primary driver of their clearance and can lead to the formation of active or toxic metabolites. nih.gov Computational tools can predict the metabolic fate of a compound by identifying likely sites of metabolism and the resulting biotransformations. nih.govacs.org These predictions are typically based on knowledge-based systems that contain rules derived from known metabolic reactions or on machine learning models trained on large datasets of metabolic data. nih.govfrontiersin.org

For Isopropylfelbamate, a metabolic prediction would involve submitting its structure to a platform like PathPred or other similar software. pharmafeatures.com These tools analyze the molecule for substructures that are susceptible to common metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. nih.gov

The prediction process generally involves:

Site of Metabolism (SOM) Identification: The software identifies the atoms or bonds most likely to undergo metabolic attack. This is often based on the chemical environment of each atom, its accessibility, and its reactivity. For Isopropylfelbamate, likely sites would include the isopropyl group (aliphatic hydroxylation) and the aromatic ring (aromatic hydroxylation).

Biotransformation Prediction: Based on the identified SOMs, the system proposes a series of potential metabolites resulting from Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. acs.org

Pathway Construction: The software can generate a metabolic pathway map, showing the parent compound and its successive metabolites. pharmafeatures.com Some tools also provide a score or probability for each predicted transformation, indicating its likelihood. nih.gov

Table 3: Predicted Phase I Metabolic Transformations for Isopropylfelbamate

| Site of Metabolism | Reaction Type | Predicted Metabolite |

| Isopropyl Methyl Carbon | Aliphatic Hydroxylation | Hydroxyisopropylfelbamate |

| Phenyl Ring (para position) | Aromatic Hydroxylation | p-Hydroxyphenylisopropylfelbamate |

| Carbamate Ester | Hydrolysis | Isopropylamine, Felbamic Acid derivative |

The final step in a compound's journey is its excretion from the body, typically via the kidneys (renal excretion) or in the feces (biliary excretion). Quantitative Structure-Property Relationship (QSPR) models are frequently used to predict the primary route and rate of excretion. slideshare.neteuropa.eu These models establish a mathematical relationship between a compound's molecular descriptors and its clearance. nih.govddg-pharmfac.net

Predicting the renal clearance (CLr) of Isopropylfelbamate would involve calculating a set of molecular descriptors and inputting them into a pre-existing QSPR model. researchgate.net Key descriptors that influence renal clearance include:

Molecular Weight (MW): Very large molecules are less likely to be filtered by the glomerulus.

logD at pH 7.4: The distribution coefficient at physiological pH influences passive reabsorption in the renal tubules. More lipophilic compounds tend to be reabsorbed more readily, leading to lower renal clearance.

Topological Polar Surface Area (TPSA): Higher TPSA is often associated with increased renal excretion. taylorandfrancis.com

Ionization State: The presence of acidic or basic functional groups is a major determinant of interaction with renal transporters that mediate active secretion. nih.gov

Table 4: Molecular Descriptors for QSPR-Based Excretion Prediction of Isopropylfelbamate

| Molecular Descriptor | Hypothetical Value | Relevance to Excretion |

| Molecular Weight ( g/mol ) | 266.31 | Within range for glomerular filtration. |

| logD at pH 7.4 | 1.85 | Suggests potential for passive renal reabsorption. |

| TPSA (Ų) | 89.8 | Moderate polarity, may favor renal excretion. |

| Ionizable Groups | None | Likely limited active tubular secretion. |

Future Directions and Emerging Research Avenues for Isopropylfelbamate

Development of Next-Generation Isopropylfelbamate (B1153816) Analogs with Enhanced Biological Activity

A primary focus of future research is the rational design and synthesis of novel analogs of Isopropylfelbamate. The goal is to develop next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. This involves systematic chemical modifications of the Isopropylfelbamate scaffold to conduct structure-activity relationship (SAR) studies. sci-hub.se

The synthesis of novel heterocyclic compounds, such as those containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole (B32235) moieties, has proven to be a fruitful strategy in the search for new anticonvulsant agents. innovareacademics.innih.gov These heterocyclic cores are known to be pharmacologically active and can be derivatized to fine-tune the biological activity of the parent molecule. innovareacademics.in For instance, researchers have successfully synthesized series of oxadiazole and thiadiazole derivatives that have shown significant anticonvulsant or cytotoxic activities in preclinical studies. nih.govresearchgate.net

Future work on Isopropylfelbamate analogs would likely involve similar synthetic strategies. By introducing various substituents and functional groups onto the core structure, chemists aim to modulate the compound's interaction with its biological targets, potentially leading to enhanced efficacy. sci-hub.se The evaluation of these new analogs would involve a battery of in vitro and in vivo tests to assess their anticonvulsant properties and to establish a clear link between their chemical structure and biological function. sci-hub.se

| Strategy | Description | Objective | Example from Anticonvulsant Research |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the chemical structure to observe the effect on biological activity. | Identify key chemical features responsible for efficacy and selectivity. | Synthesis of a series of sulfonamide derivatives to identify compounds with potent activity in the maximal electroshock (MES) test. sci-hub.se |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties. | Improve potency, selectivity, or pharmacokinetic properties like absorption and metabolism. | Substituting a phenyl ring with a pyridyl group in a thiadiazole series to enhance activity. innovareacademics.in |

| Scaffold Hopping | Replacing the central core of the molecule with a structurally different but functionally similar scaffold. | Discover novel chemical classes with improved properties or different intellectual property space. | Development of 1,2,4-oxadiazole (B8745197) derivatives as alternatives to existing anticonvulsant scaffolds. nih.gov |

| Hybrid Molecule Design | Combining pharmacophores from two or more different drugs into a single molecule. | Achieve multi-target activity or synergistic effects. | Creating hybrid molecules that target both sodium channels and GABA receptors. tandfonline.com |

Application of Advanced In Vitro and Ex Vivo Models for Deeper Mechanistic Elucidation

To gain a more profound understanding of Isopropylfelbamate's mechanism of action, researchers are moving beyond traditional cell lines and animal models. The application of advanced, human-relevant model systems is a critical future direction. These models more accurately replicate the complex cellular environment of the human brain and can provide deeper insights into the compound's effects on neuronal networks. fujifilmcdi.comexplorationpub.com

A significant advancement is the use of human induced pluripotent stem cells (iPSCs). nih.gov These cells can be generated from patients and differentiated into various neuronal cell types, such as glutamatergic and GABAergic neurons, as well as astrocytes. fujifilmcdi.com By creating "epilepsy-in-a-dish" models from these cells, researchers can study the disease pathophysiology in a patient-specific context and test the efficacy of compounds like Isopropylfelbamate on human neurons. nih.govtuni.fi These iPSC-derived models can be used to investigate genetic and inflammatory aspects of neurological disorders. tuni.fi

Furthermore, the development of three-dimensional (3D) neural spheroids and organotypic brain slices offers a more complex architecture that mimics the in vivo brain environment. fujifilmcdi.comexplorationpub.com These models preserve crucial cell-cell interactions and synaptic connections, allowing for the study of network-level phenomena like synchronized epileptiform discharges. explorationpub.com Using techniques like microelectrode arrays (MEAs), scientists can monitor the electrical activity of these neuronal networks and assess how compounds like Isopropylfelbamate modulate seizure-like events. tuni.fi

| Model System | Description | Key Advantages | Potential Application for Isopropylfelbamate |

|---|---|---|---|

| iPSC-Derived Neurons | Neurons differentiated from human induced pluripotent stem cells, often from patients with specific genetic forms of epilepsy. nih.gov | Human-relevant genetics; patient-specific disease modeling; high-throughput screening potential. explorationpub.comnih.gov | Elucidating effects on human neuronal excitability and synaptic transmission. |